molecular formula C18H19FN2O2 B4385434 N-[(4-fluorophenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide

N-[(4-fluorophenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide

Cat. No.: B4385434
M. Wt: 314.4 g/mol
InChI Key: IODCLRDABSWOPD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N’-(4-isopropylphenyl)ethanediamide is a synthetic organic compound that features a benzyl group substituted with a fluorine atom and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N’-(4-isopropylphenyl)ethanediamide typically involves the reaction of 4-fluorobenzylamine with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N’-(4-isopropylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N’-(4-isopropylphenyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N’-(4-methylphenyl)ethanediamide
  • N-(4-chlorobenzyl)-N’-(4-isopropylphenyl)ethanediamide
  • N-(4-fluorobenzyl)-N’-(4-tert-butylphenyl)ethanediamide

Uniqueness

N-(4-fluorobenzyl)-N’-(4-isopropylphenyl)ethanediamide is unique due to the specific combination of the fluorobenzyl and isopropylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-12(2)14-5-9-16(10-6-14)21-18(23)17(22)20-11-13-3-7-15(19)8-4-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODCLRDABSWOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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